

Cox-2-IN-35: A Technical Guide for Researchers

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An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of a Potent and Selective COX-2 Inhibitor.

Introduction

Cox-2-IN-35, identified as compound 7 in recent literature, is a novel and potent selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][2][3] Its high affinity and selectivity for COX-2 over the COX-1 isoform suggest its potential as a lead compound for the development of next-generation anti-inflammatory agents with a potentially improved gastrointestinal safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of Cox-2-IN-35, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

Cox-2-IN-35, with the IUPAC name (2R)-2-amino-3-(9-phenylthioxanthen-9-yl)sulfanylpropanoic acid, is a derivative of the amino acid L-cysteine coupled to a phenylthioxanthene moiety. This unique structural arrangement is believed to be crucial for its potent and selective inhibition of the COX-2 enzyme.

Physicochemical Properties

A summary of the known and computed physicochemical properties of **Cox-2-IN-35** is presented in the table below. It is important to note that while computational data is available,



experimentally determined values for properties such as melting point, pKa, and solubility have not been reported in the public domain.

| Property | Value | Source |
|--------------------------------|---|----------------------------|
| Molecular Formula | C22H19NO2S2 | PubChem |
| Molecular Weight | 393.52 g/mol | MedChemExpress[3] |
| IUPAC Name | (2R)-2-amino-3-(9- phenylthioxanthen-9- yl)sulfanylpropanoic acid | PubChem |
| CAS Number | Not Available | - |
| Appearance | Solid (presumed) | General Chemical Knowledge |
| XLogP3 | 5.3 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 5 | PubChem |
| Rotatable Bond Count | 5 | PubChem |
| Exact Mass | 393.08572 g/mol | PubChem |
| Topological Polar Surface Area | 89.8 Ų | PubChem |
| Melting Point | Not Available | - |
| рКа | Not Available | - |
| Solubility | Not Available | - |

Biological Activity and Mechanism of Action

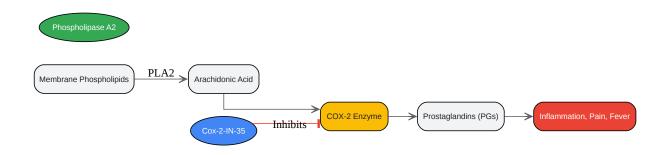
Cox-2-IN-35 is a highly potent and selective inhibitor of the COX-2 enzyme, with a reported half-maximal inhibitory concentration (IC50) of 4.37 ± 0.78 nM.[1][2] The selectivity index (SI), calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2, is 3.83, indicating a higher affinity for the COX-2 isoform.[1][2]



The primary mechanism of action of **Cox-2-IN-35** is the inhibition of the cyclooxygenase activity of the COX-2 enzyme. This enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. By selectively blocking COX-2, **Cox-2-IN-35** reduces the production of these pro-inflammatory prostaglandins.

Signaling Pathway

The following diagram illustrates the simplified signaling pathway of prostaglandin synthesis and the inhibitory action of **Cox-2-IN-35**.



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Figure 1: Simplified signaling pathway of COX-2 and its inhibition by **Cox-2-IN-35**.

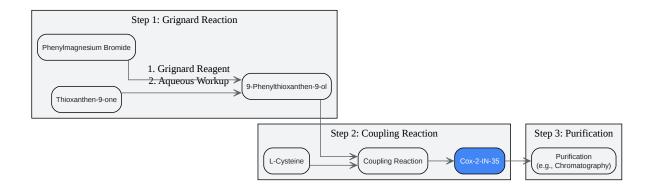
Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of **Cox-2-IN-35** are not fully available in the public domain. The primary research article is not accessible in its entirety. However, based on the available information and general methodologies in the field, the following sections outline the likely experimental approaches.

Synthesis of Cox-2-IN-35

The synthesis of **Cox-2-IN-35** is described as a coupling reaction between a tertiary alcohol derived from phenylthioxanthene and the amino acid L-cysteine.[1][2] A plausible synthetic route is outlined below.





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Figure 2: Plausible synthetic workflow for **Cox-2-IN-35**.

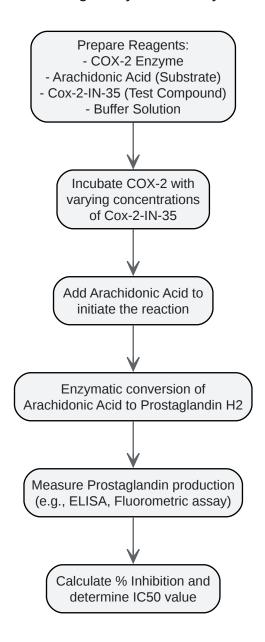
Methodology:

- Synthesis of 9-Phenylthioxanthen-9-ol: Thioxanthen-9-one would be reacted with a Grignard reagent, such as phenylmagnesium bromide, in an appropriate anhydrous solvent like diethyl ether or tetrahydrofuran. The reaction mixture would then be quenched with an aqueous solution (e.g., ammonium chloride) to yield the tertiary alcohol, 9-phenylthioxanthen-9-ol.
- Coupling with L-Cysteine: The synthesized 9-phenylthioxanthen-9-ol would then be coupled
 with L-cysteine. This reaction could proceed via several methods, potentially involving
 activation of the hydroxyl group of the tertiary alcohol or the thiol group of cysteine, under
 conditions that preserve the stereochemistry of the L-cysteine.
- Purification: The final product, **Cox-2-IN-35**, would be purified using standard techniques such as column chromatography on silica gel to isolate the compound of interest from any unreacted starting materials or byproducts.

COX-2 Inhibition Assay (General Protocol)



While the specific protocol used to determine the IC50 of **Cox-2-IN-35** is not available, a general in vitro COX-2 inhibitor screening assay would likely follow the workflow below.



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Figure 3: General workflow for a COX-2 inhibition assay.

Methodology:

 Reagent Preparation: Solutions of human recombinant COX-2 enzyme, arachidonic acid (the substrate), and various concentrations of Cox-2-IN-35 would be prepared in a suitable buffer (e.g., Tris-HCl).



- Incubation: The COX-2 enzyme would be pre-incubated with different concentrations of Cox-2-IN-35 for a specific period to allow for inhibitor binding.
- Reaction Initiation: The enzymatic reaction would be initiated by the addition of arachidonic acid.
- Reaction Termination and Detection: After a set time, the reaction would be stopped, and the
 amount of prostaglandin produced would be quantified. This can be done using various
 methods, such as an enzyme-linked immunosorbent assay (ELISA) specific for a particular
 prostaglandin (e.g., PGE2) or a fluorometric assay.
- Data Analysis: The percentage of COX-2 inhibition for each concentration of Cox-2-IN-35 would be calculated relative to a control without the inhibitor. The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, would then be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Conclusion

Cox-2-IN-35 is a promising new molecule in the field of anti-inflammatory drug discovery. Its high potency and selectivity for the COX-2 enzyme make it an attractive candidate for further investigation. While the currently available data provides a strong foundation for its potential, further research is required to fully elucidate its pharmacological profile, including in vivo efficacy, pharmacokinetic properties, and a comprehensive safety assessment. The lack of publicly available, detailed experimental data, particularly regarding its synthesis and the specific protocols for its biological evaluation, highlights the need for the full publication of the primary research to facilitate further studies in the scientific community.

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